2,2,3,3-Tetramethyl-4,7,10,13,16,19-hexaoxa-3-silahenicosan-21-ol
Overview
Description
2,2,3,3-Tetramethyl-4,7,10,13,16,19-hexaoxa-3-silahenicosan-21-ol is a silicon-containing organic compound characterized by its unique structure, which includes multiple ether linkages and a silanol group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetramethyl-4,7,10,13,16,19-hexaoxa-3-silahenicosan-21-ol typically involves the reaction of silanes with sodium hydroxide to produce oxidized silanols, followed by methylation to achieve the desired product . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality. The process includes the careful handling of reagents and optimization of reaction parameters to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3-Tetramethyl-4,7,10,13,16,19-hexaoxa-3-silahenicosan-21-ol can undergo various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form siloxanes.
Reduction: Reduction reactions can convert the silanol group to silanes.
Substitution: The ether linkages can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed:
Oxidation: Siloxanes and other oxidized silicon compounds.
Reduction: Silanes and related reduced products.
Substitution: Various substituted ethers and silanol derivatives.
Scientific Research Applications
2,2,3,3-Tetramethyl-4,7,10,13,16,19-hexaoxa-3-silahenicosan-21-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent to improve surface wettability and reduce surface tension in various chemical processes.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized as a softening agent, lubricant, and defoaming agent in industrial formulations.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetramethyl-4,7,10,13,16,19-hexaoxa-3-silahenicosan-21-ol involves its interaction with molecular targets through its silanol and ether groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes. The compound’s ability to modify surface properties makes it valuable in applications requiring specific surface characteristics.
Comparison with Similar Compounds
2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-yl methanesulfonate: Similar in structure but with different functional groups, leading to varied applications.
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol: Another related compound with fewer ether linkages.
Uniqueness: 2,2,3,3-Tetramethyl-4,7,10,13,16,19-hexaoxa-3-silahenicosan-21-ol stands out due to its multiple ether linkages and silanol group, which confer unique chemical properties and a wide range of applications. Its ability to improve surface wettability and reduce surface tension makes it particularly valuable in both research and industrial contexts.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40O7Si/c1-18(2,3)26(4,5)25-17-16-24-15-14-23-13-12-22-11-10-21-9-8-20-7-6-19/h19H,6-17H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAXAZGPWJWDGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCCOCCOCCOCCOCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40O7Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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